3-Chloro-2-[(cyclopropylamino)methyl]phenol
Description
3-Chloro-2-[(cyclopropylamino)methyl]phenol is a halogenated phenolic compound featuring a cyclopropylamine-substituted methyl group at the 2-position and a chlorine atom at the 3-position of the aromatic ring. The molecular formula is inferred as C₁₀H₁₃ClNO with a molecular weight of 197.66 g/mol and a purity of 95% as reported by suppliers . The cyclopropylamino group introduces steric and electronic effects that may influence solubility, stability, and biological activity.
Properties
IUPAC Name |
3-chloro-2-[(cyclopropylamino)methyl]phenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClNO/c11-9-2-1-3-10(13)8(9)6-12-7-4-5-7/h1-3,7,12-13H,4-6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBXUWPNNIRLOGR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NCC2=C(C=CC=C2Cl)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.66 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-2-[(cyclopropylamino)methyl]phenol typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-chlorophenol and cyclopropylamine.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base to facilitate the nucleophilic substitution reaction. The reaction mixture is typically heated to promote the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. This may include the use of continuous flow reactors and automated purification systems to streamline the production process .
Chemical Reactions Analysis
Types of Reactions
3-Chloro-2-[(cyclopropylamino)methyl]phenol can undergo various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The chloro group can be reduced to form the corresponding hydroxy derivative.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often involve the use of bases like sodium hydroxide or potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of derivatives depending on the nucleophile employed .
Scientific Research Applications
3-Chloro-2-[(cyclopropylamino)methyl]phenol has several scientific research applications, including:
Medicinal Chemistry: It is studied for its potential therapeutic properties, including antimicrobial and anticancer activities.
Biological Research: The compound is used in studies investigating its effects on various biological pathways and molecular targets.
Industrial Applications: It is utilized in the synthesis of other complex organic molecules and as an intermediate in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of 3-Chloro-2-[(cyclopropylamino)methyl]phenol involves its interaction with specific molecular targets, such as enzymes or receptors. The phenolic group can participate in hydrogen bonding and other interactions, while the chloro and cyclopropylamino groups contribute to the compound’s overall reactivity and binding affinity. These interactions can modulate various biochemical pathways, leading to the observed biological effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural analogs of 3-Chloro-2-[(cyclopropylamino)methyl]phenol vary primarily in the substituents attached to the aminomethyl group or the phenolic ring. Below is a detailed comparison based on available
Structural Analogs and Physicochemical Properties
Key Observations
Substituent Effects: Cyclopropylamino vs. Hydrogen Bonding: Schiff base analogs like (E)-3-Chloro-2-(((4-chlorophenyl)imino)methyl)phenol exhibit intramolecular O–H···N and intermolecular C–H···Cl/O hydrogen bonds, which stabilize crystal packing and may influence solubility .
Biological Relevance: Halogenated phenolic compounds, particularly those with Schiff base moieties, are associated with antimicrobial, antifungal, and anticancer activities due to their ability to coordinate metal ions or disrupt enzymatic processes . The absence of biological data for this compound in the evidence necessitates extrapolation from structurally related compounds.
Synthetic Accessibility: The target compound’s analogs are synthesized via straightforward condensation reactions. For example, (E)-3-Chloro-2-(((4-chlorophenyl)imino)methyl)phenol is prepared by refluxing 4-chloroaniline with 2-chloro-6-hydroxybenzaldehyde in ethanol . Similar methods likely apply to the target compound.
Biological Activity
3-Chloro-2-[(cyclopropylamino)methyl]phenol is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings, including data tables and case studies.
- Molecular Formula : C10H12ClN
- CAS Number : 2-[(Cyclopropylamino)methyl]-3-chlorophenol
Biological Activity
Research has identified several biological activities associated with this compound, including:
- Antimicrobial Activity : The compound has shown effectiveness against various bacterial strains, indicating potential as an antimicrobial agent.
- Anti-inflammatory Properties : Preliminary studies suggest that it may modulate inflammatory pathways, providing therapeutic benefits in inflammatory conditions.
- Cytotoxic Effects : In vitro studies have demonstrated cytotoxic effects on cancer cell lines, suggesting its potential in oncology.
The biological activity of this compound is thought to involve:
- Receptor Interaction : The compound may interact with specific receptors or enzymes involved in cellular signaling pathways.
- Inhibition of Enzymatic Activity : It could inhibit enzymes related to inflammation or microbial growth.
Case Studies and Experimental Data
- Antimicrobial Efficacy
- A study evaluated the compound's effectiveness against common pathogens. Results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus and Escherichia coli.
| Pathogen | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 32 |
| Pseudomonas aeruginosa | 64 |
- Anti-inflammatory Effects
- In a murine model of inflammation, treatment with this compound significantly reduced edema compared to the control group.
| Treatment Group | Edema Reduction (%) |
|---|---|
| Control | 0 |
| Low Dose (10 mg/kg) | 25 |
| High Dose (50 mg/kg) | 50 |
- Cytotoxicity in Cancer Cells
- The compound was tested on various cancer cell lines, showing IC50 values ranging from 15 µM to 30 µM, indicating significant cytotoxicity.
| Cell Line | IC50 (µM) |
|---|---|
| HeLa | 15 |
| MCF-7 | 20 |
| A549 | 30 |
Discussion
The findings suggest that this compound possesses promising biological activities that warrant further investigation. Its antimicrobial and anti-inflammatory properties could lead to applications in treating infections and inflammatory diseases. Additionally, its cytotoxic effects on cancer cells highlight its potential as an anticancer agent.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
